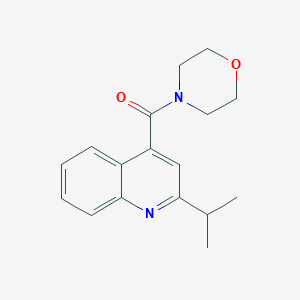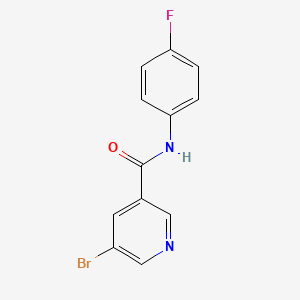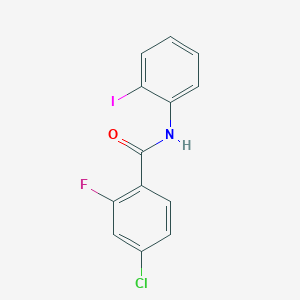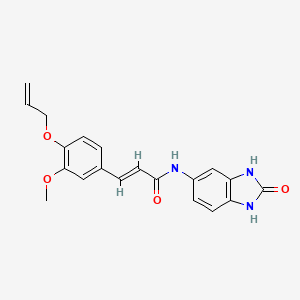
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied in the field of cystic fibrosis research. CFTRinh-172 has been shown to be a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of salt and fluid secretion in various epithelial tissues.
作用機序
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide acts as a potent and selective inhibitor of CFTR by binding to the regulatory domain of the channel and preventing its activation by cyclic AMP (cAMP). This results in the inhibition of chloride secretion across epithelial tissues, leading to changes in salt and fluid homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological and biochemical processes. In the lungs, this compound has been shown to reduce airway surface liquid (ASL) volume and increase mucus viscosity, leading to impaired mucociliary clearance and increased susceptibility to bacterial infections. In the pancreas, this compound has been shown to reduce bicarbonate secretion and increase intracellular calcium levels, leading to impaired pancreatic exocrine function and increased risk of pancreatitis.
実験室実験の利点と制限
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide has several advantages and limitations for use in lab experiments. One major advantage is its high potency and selectivity for CFTR, which allows for precise modulation of CFTR function in various tissues. However, one major limitation is its potential off-target effects on other chloride channels and transporters, which can complicate data interpretation and lead to inaccurate conclusions.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide and its role in various physiological and pathological processes. One potential direction is the development of more selective CFTR inhibitors that target specific domains of the channel and have fewer off-target effects. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of diseases such as cystic fibrosis and COPD. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various physiological and biochemical processes.
合成法
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-ethyl-6-methylphenylamine, followed by the addition of sodium hydroxide and the isolation of the resulting product through recrystallization. The purity and identity of the final product are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological processes. CFTR is expressed in various epithelial tissues, including the lungs, pancreas, and gastrointestinal tract, and plays a critical role in regulating salt and fluid secretion across these tissues. Dysfunctional CFTR has been implicated in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and pancreatitis.
特性
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-3-11-7-4-6-10(2)15(11)19-16(20)14-12(17)8-5-9-13(14)18/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERODHYODBFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)


![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)


![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)